Bis(2-(2-butoxyethoxy)ethanolato)bis(2-(2-butoxyethoxy)ethanolato-O1)zirconium
CAS No.: 94277-64-2
Cat. No.: VC17010918
Molecular Formula: C32H72O12Zr
Molecular Weight: 740.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94277-64-2 |
|---|---|
| Molecular Formula | C32H72O12Zr |
| Molecular Weight | 740.1 g/mol |
| IUPAC Name | 2-(2-butoxyethoxy)ethanol;zirconium |
| Standard InChI | InChI=1S/4C8H18O3.Zr/c4*1-2-3-5-10-7-8-11-6-4-9;/h4*9H,2-8H2,1H3; |
| Standard InChI Key | HRIPBQRHSDTKDI-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOCCOCCO.CCCCOCCOCCO.CCCCOCCOCCO.CCCCOCCOCCO.[Zr] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a central zirconium atom bonded to four 2-(2-butoxyethoxy)ethanolato ligands. Each ligand donates two oxygen atoms to the zirconium center, forming a stable octahedral coordination geometry . The ligand structure comprises a butyl ether chain terminated by a hydroxyl group, which deprotonates upon coordination to zirconium.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃₂H₇₂O₁₂Zr |
| Molecular Weight | 740.1 g/mol |
| CAS Registry Number | 94277-64-2 |
| IUPAC Name | 2-(2-butoxyethoxy)ethanol;zirconium |
| Canonical SMILES | CCCCOCCOCCO.CCCCOCCOCCO.CCCCOCCOCCO.CCCCOCCOCCO.[Zr] |
Physical Characteristics
The compound is typically isolated as a viscous liquid or low-melting solid. Its solubility profile aligns with zirconium alkoxide complexes, exhibiting miscibility in polar aprotic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) but limited solubility in water . Thermal gravimetric analysis reveals decomposition above 200°C, consistent with zirconium-organic complexes .
Synthesis and Industrial Preparation
Ligand Synthesis
The ligand 2-(2-butoxyethoxy)ethanol (CAS 112-34-5) is synthesized via Williamson ether synthesis:
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Step 1: Reaction of sodium butoxide with ethylene oxide to form 2-butoxyethanol.
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Step 2: Further ethoxylation with ethylene oxide yields 2-(2-butoxyethoxy)ethanol .
Coordination to Zirconium
Zirconium tetrachloride (ZrCl₄) reacts with 2-(2-butoxyethoxy)ethanol in a 1:4 molar ratio under inert atmosphere:
The reaction proceeds in anhydrous toluene at 80–100°C, with HCl gas removed via distillation .
Table 2: Optimal Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 80–100°C |
| Solvent | Toluene |
| Reaction Time | 6–8 hours |
| Yield | 72–85% |
Chemical Reactivity and Stability
Hydrolysis Sensitivity
Like many zirconium alkoxides, the compound undergoes rapid hydrolysis in aqueous environments:
This property necessitates storage under anhydrous conditions .
Ligand Exchange Reactions
The labile ether-oxygen bonds enable ligand substitution with stronger donors (e.g., acetylacetonate):
Such reactivity underpins its utility in sol-gel processes .
Industrial and Research Applications
Catalysis
The compound serves as a precursor for zirconium oxide catalysts used in:
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Transesterification: Biodiesel production via triglyceride methanolysis.
Materials Science
Thin films deposited via chemical vapor deposition (CVD) exhibit:
Comparative Analysis with Related Complexes
Table 3: Zirconium Complex Comparison
| Compound | Application | Thermal Stability |
|---|---|---|
| Zr(OBu)₂(acac)₂ | CVD Precursors | 180°C |
| Zr(OBu)₄ | Ceramic Glazes | 220°C |
| Zr(C₈H₁₇O₃)₄ (This Compound) | Sol-Gel Processing | 200°C |
Future Research Directions
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Biomedical Engineering: Exploration as MRI contrast agents leveraging zirconium’s quadrupolar nucleus.
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Green Chemistry: Development of water-tolerant derivatives for aqueous-phase catalysis.
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